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Compound of Interest

Compound Name: K4-S4

Cat. No.: B1576300 Get Quote

A detailed examination of the selective androgen receptor modulator S4 (Andarine) and its

prominent analogues, Ostarine (MK-2866) and Ligandrol (LGD-4033), reveals distinct

preclinical performance profiles in muscle- and bone-related therapeutic areas, alongside

differing impacts on androgenic tissues. This comparison guide synthesizes available

experimental data to provide researchers, scientists, and drug development professionals with

a comprehensive overview of their respective activities.

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that

exhibit tissue-selective activation of the androgen receptor (AR). This characteristic allows

them to promote the desirable anabolic effects of androgens in muscle and bone while

minimizing the unwanted androgenic side effects in tissues such as the prostate. S4, also

known as Andarine, is a notable SARM that has been the subject of numerous preclinical

investigations. Its analogues, Ostarine and Ligandrol, have also emerged as significant

compounds of interest within this class.

Quantitative Performance Analysis
The preclinical efficacy of S4 and its analogues has been evaluated in various animal models,

primarily focusing on their anabolic effects on muscle and bone, and their androgenic effects on

the prostate. The following tables summarize the key quantitative data from these studies.
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Compound Animal Model Dosage Outcome Reference

S4 (Andarine)
Orchidectomized

rats
3 mg/kg/day

Restored soleus

muscle strength

to intact levels.

[1]

Orchidectomized

rats
3 mg/kg/day

Increased total

body bone

mineral density

more effectively

than

Dihydrotestoster

one (DHT).

[1]

Orchidectomized

rats
3 mg/kg/day

Partially restored

prostate weight

(less than 20% of

intact animals).

[2]

Ostarine (MK-

2866)

Ovariectomized

rats
Not specified

Improved bone

healing and

callus formation.

[3]

Male Wistar rats
0.4 mg/kg/day for

30 days

Stimulated

muscle tissue

proliferation and

differentiation.

[4]

Ligandrol (LGD-

4033)

Healthy young

men

1.0 mg/day for

21 days

Increased lean

body mass.
[5]

Orchidectomized

rats
Not specified

Demonstrated

full anabolic

activity in muscle

with reduced

impact on the

prostate.

[6]

Table 1: Comparative Efficacy of S4 and its Analogues on Muscle and Bone.
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Compound Parameter Value Reference

S4 (Andarine)
Androgen Receptor

Binding Affinity (Ki)

High affinity (specific

value not consistently

reported)

Ostarine (MK-2866)
Androgen Receptor

Binding Affinity (Ki)
~3.8 nM

Ligandrol (LGD-4033)
Androgen Receptor

Binding Affinity (Ki)
~1 nM [5]

Table 2: Androgen Receptor Binding Affinities.

Experimental Protocols
In Vivo Assessment of Muscle Strength in Rodents
A common method to assess muscle function in preclinical rodent models involves in vivo

measurement of muscle contractility.

Protocol:

The animal is anesthetized, and the distal tendon of the target muscle (e.g., soleus or

extensor digitorum longus) is surgically exposed and attached to a force transducer.

The corresponding nerve (e.g., sciatic nerve) is stimulated with electrodes to elicit muscle

contraction.

Parameters such as peak twitch tension, tetanic force, and fatigue resistance are recorded.

The muscle is then excised and weighed to normalize force measurements to muscle mass.

[7]

A non-invasive alternative is the grip strength test, which measures the peak force an animal

exerts when grasping a bar.[8][9]

Bone Mineral Density (BMD) Measurement in Rodents
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Dual-energy X-ray absorptiometry (DXA) is a standard technique for measuring BMD in

preclinical studies.

Protocol:

The anesthetized animal is placed on the scanning bed of a DXA instrument.

A low-dose X-ray beam scans the region of interest (e.g., femur, spine).

The instrument's software analyzes the differential absorption of the X-rays by bone and soft

tissue to calculate BMD, bone mineral content (BMC), and body composition (lean and fat

mass).[10][11]

Signaling Pathways
The biological effects of S4 and its analogues are mediated through their interaction with the

androgen receptor, which in turn modulates downstream signaling pathways.

In the context of its anti-cancer properties in hepatocellular carcinoma, S4 has been shown to

inhibit the PI3K/Akt/mTOR signaling pathway.[12][13][14][15][16] This pathway is crucial for cell

proliferation, survival, and growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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